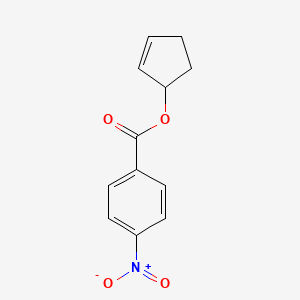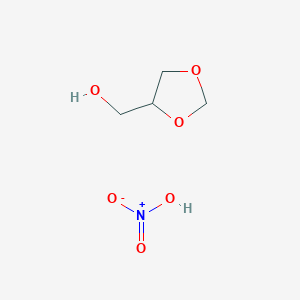
1,3-Dioxolan-4-ylmethanol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-ylmethanol;nitric acid is a compound that combines the structural features of 1,3-dioxolane and nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-ylmethanol can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolan-4-ylmethanol involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolan-4-ylmethanol;nitric acid has several scientific research applications:
Chemistry: Used as a solvent and reaction medium in organic synthesis.
Biology: Investigated for its potential as a biocompatible solvent in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxolan-4-ylmethanol;nitric acid involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of reactants in chemical reactions. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A structurally related compound used as a solvent and in polymer production.
5-Methyl-1,3-dioxolane-4-one: A green solvent alternative with similar properties.
Uniqueness
1,3-Dioxolan-4-ylmethanol;nitric acid is unique due to its combination of the dioxolane ring and nitric acid functionality. This combination imparts distinct chemical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
25304-89-6 |
|---|---|
Molecular Formula |
C4H9NO6 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
1,3-dioxolan-4-ylmethanol;nitric acid |
InChI |
InChI=1S/C4H8O3.HNO3/c5-1-4-2-6-3-7-4;2-1(3)4/h4-5H,1-3H2;(H,2,3,4) |
InChI Key |
VTCLNYOORHWQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


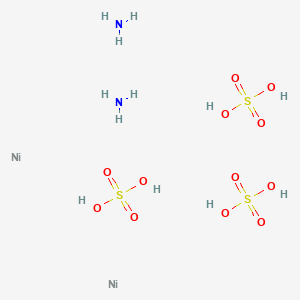
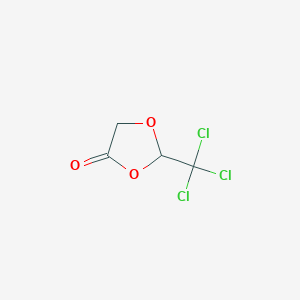

![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
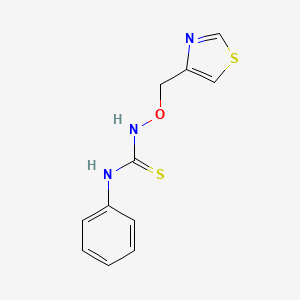
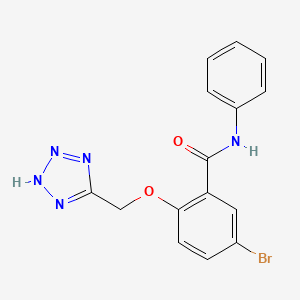
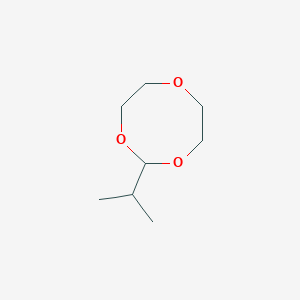
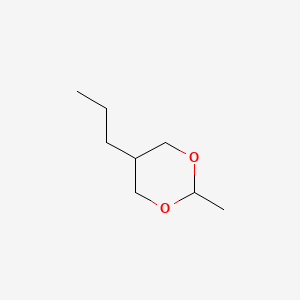

![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)

